molecular formula C20H20FN3O B11049014 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11049014
M. Wt: 337.4 g/mol
InChI Key: VVAIKMXADATXRO-UHFFFAOYSA-N
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Description

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with diethylamine and a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or fluoro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The diethylamino group also contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

2-amino-7-(diethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H20FN3O/c1-3-24(4-2)15-9-10-16-18(11-15)25-20(23)17(12-22)19(16)13-5-7-14(21)8-6-13/h5-11,19H,3-4,23H2,1-2H3

InChI Key

VVAIKMXADATXRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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